molecular formula C7H9N3O B056947 5-Amino-2-isopropyloxazole-4-carbonitrile CAS No. 124927-63-5

5-Amino-2-isopropyloxazole-4-carbonitrile

Cat. No. B056947
M. Wt: 151.17 g/mol
InChI Key: HWVNNKAKNMJBCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-2-isopropyloxazole-4-carbonitrile is a chemical compound with the molecular formula C6H8N4O. It is a heterocyclic organic compound that contains both carbon and nitrogen atoms in its structure. This compound has gained significant attention in scientific research due to its various applications in the field of medicinal chemistry.

Scientific Research Applications

5-Amino-2-isopropyloxazole-4-carbonitrile has various applications in scientific research. It has been used as a starting material for the synthesis of various biologically active compounds. This compound has been found to exhibit antitumor, anti-inflammatory, and antimicrobial activities. It has also been reported to have potential as an anti-cancer agent. In addition, 5-Amino-2-isopropyloxazole-4-carbonitrile has been used as a building block for the synthesis of various heterocyclic compounds, which have been found to exhibit significant biological activities.

Mechanism Of Action

The mechanism of action of 5-Amino-2-isopropyloxazole-4-carbonitrile is not fully understood. However, it has been reported to inhibit the activity of certain enzymes, such as tyrosine kinases, which are involved in the proliferation of cancer cells. This compound has also been found to inhibit the activity of certain inflammatory mediators, such as prostaglandins, which are involved in the inflammatory response.

Biochemical And Physiological Effects

5-Amino-2-isopropyloxazole-4-carbonitrile has been found to exhibit various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, which is a process of programmed cell death. This compound has also been found to inhibit the growth and proliferation of cancer cells. In addition, 5-Amino-2-isopropyloxazole-4-carbonitrile has been found to exhibit anti-inflammatory and antimicrobial activities.

Advantages And Limitations For Lab Experiments

One of the main advantages of 5-Amino-2-isopropyloxazole-4-carbonitrile is its potential as a starting material for the synthesis of various biologically active compounds. This compound has also been found to exhibit significant biological activities, which makes it a promising candidate for further research. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are various future directions for the research of 5-Amino-2-isopropyloxazole-4-carbonitrile. One direction is to explore its potential as an anti-cancer agent. This compound has been found to exhibit significant anti-tumor activity, and further research could lead to the development of new cancer treatments. Another direction is to explore its potential as an anti-inflammatory agent. This compound has been found to exhibit significant anti-inflammatory activity, and further research could lead to the development of new anti-inflammatory drugs. Additionally, further research could be done to improve the synthesis method of this compound, which could lead to a more efficient and cost-effective method for its production.
Conclusion
In conclusion, 5-Amino-2-isopropyloxazole-4-carbonitrile is a heterocyclic organic compound that has gained significant attention in scientific research due to its various applications in medicinal chemistry. This compound has been found to exhibit significant biological activities, including anti-tumor, anti-inflammatory, and antimicrobial activities. Further research is needed to explore its potential as an anti-cancer and anti-inflammatory agent, as well as to improve the synthesis method of this compound.

Synthesis Methods

The synthesis of 5-Amino-2-isopropyloxazole-4-carbonitrile involves the reaction of 2-bromoacetophenone with guanidine hydrochloride in the presence of a base such as potassium carbonate. The resulting product is then treated with sodium ethoxide to obtain 5-Amino-2-isopropyloxazole-4-carbonitrile. This synthesis method has been reported in various scientific research studies and has been found to be a reliable and efficient method for the synthesis of this compound.

properties

CAS RN

124927-63-5

Product Name

5-Amino-2-isopropyloxazole-4-carbonitrile

Molecular Formula

C7H9N3O

Molecular Weight

151.17 g/mol

IUPAC Name

5-amino-2-propan-2-yl-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C7H9N3O/c1-4(2)7-10-5(3-8)6(9)11-7/h4H,9H2,1-2H3

InChI Key

HWVNNKAKNMJBCW-UHFFFAOYSA-N

SMILES

CC(C)C1=NC(=C(O1)N)C#N

Canonical SMILES

CC(C)C1=NC(=C(O1)N)C#N

synonyms

4-Oxazolecarbonitrile,5-amino-2-(1-methylethyl)-(9CI)

Origin of Product

United States

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